molecular formula C9H20N2 B075558 2-(azocan-1-yl)ethanamine CAS No. 1126-67-6

2-(azocan-1-yl)ethanamine

Cat. No.: B075558
CAS No.: 1126-67-6
M. Wt: 156.27 g/mol
InChI Key: ZFGCHESRGLETHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(azocan-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(azocan-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydro-2H-azocine-1-ethylamine involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of guanethidine, it contributes to the inhibition of norepinephrine release, leading to a decrease in blood pressure . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(azocan-1-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of hexahydro-2H-azocine-1-ethylamine lies in its specific structure and reactivity, which make it a valuable intermediate in various chemical and pharmaceutical processes .

Properties

IUPAC Name

2-(azocan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-9-11-7-4-2-1-3-5-8-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGCHESRGLETHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150113
Record name Hexahydro-2H-azocine-1-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-67-6
Record name N-(2-Aminoethyl)octahydroazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2H-azocine-1-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-2H-azocine-1-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-2H-azocine-1-ethylamine
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